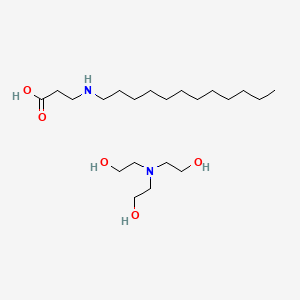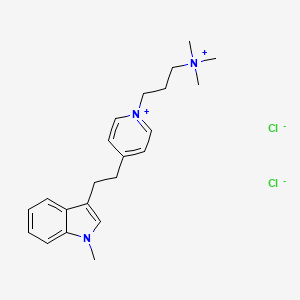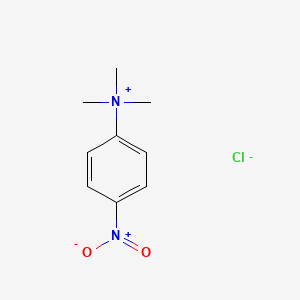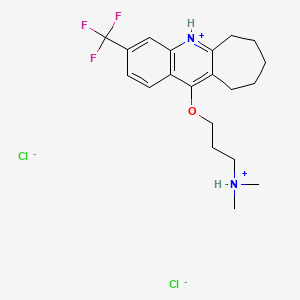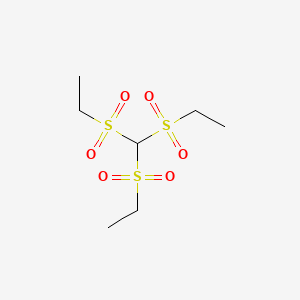
Tris(ethylsulphonyl)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(ethylsulphonyl)methane is an organosulfur compound with the molecular formula C7H16O6S3 It is characterized by three ethylsulphonyl groups attached to a central methane carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tris(ethylsulphonyl)methane typically involves the reaction of ethylsulfonyl chloride with a suitable methylene donor under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. Advanced purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Tris(ethylsulphonyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: The ethylsulphonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophilic reagents such as amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction results in sulfide derivatives.
Scientific Research Applications
Tris(ethylsulphonyl)methane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of tris(ethylsulphonyl)methane involves its interaction with specific molecular targets and pathways. The sulfonyl groups are known to participate in various biochemical reactions, including enzyme inhibition and protein modification. These interactions can lead to changes in cellular processes and contribute to the compound’s biological effects.
Comparison with Similar Compounds
Tris(methylsulphonyl)methane: Similar structure but with methyl groups instead of ethyl groups.
Tris(phenylsulphonyl)methane: Contains phenyl groups instead of ethyl groups.
Tris(chlorophenyl)methane: Contains chlorophenyl groups.
Uniqueness: Tris(ethylsulphonyl)methane is unique due to its specific ethylsulphonyl groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
21467-59-4 |
|---|---|
Molecular Formula |
C7H16O6S3 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
1-[bis(ethylsulfonyl)methylsulfonyl]ethane |
InChI |
InChI=1S/C7H16O6S3/c1-4-14(8,9)7(15(10,11)5-2)16(12,13)6-3/h7H,4-6H2,1-3H3 |
InChI Key |
ZMZMWZJOEIWLQL-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C(S(=O)(=O)CC)S(=O)(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



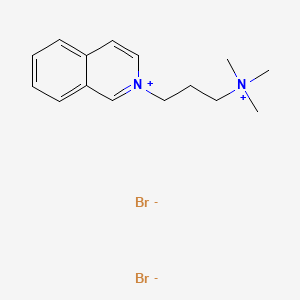
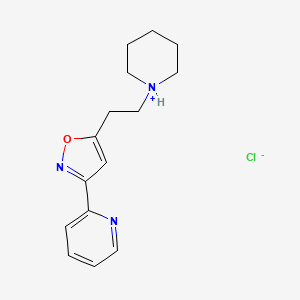
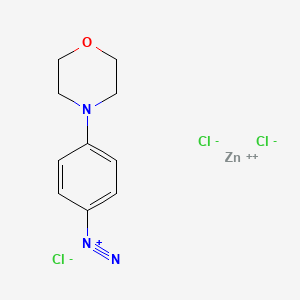
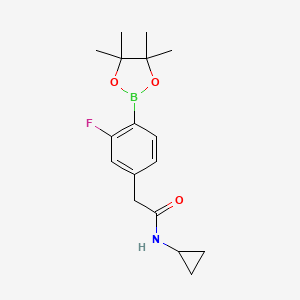

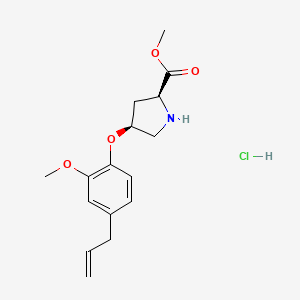
![11,17-Dihydroxy-21-[6-(methylsulfanyl)-9h-purin-9-yl]pregn-4-ene-3,20-dione](/img/structure/B13732891.png)

